

The Function of the Maleimide Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mal-PEG4-Lys(TFA)-NH-m-PEG24*

Cat. No.: *B15544458*

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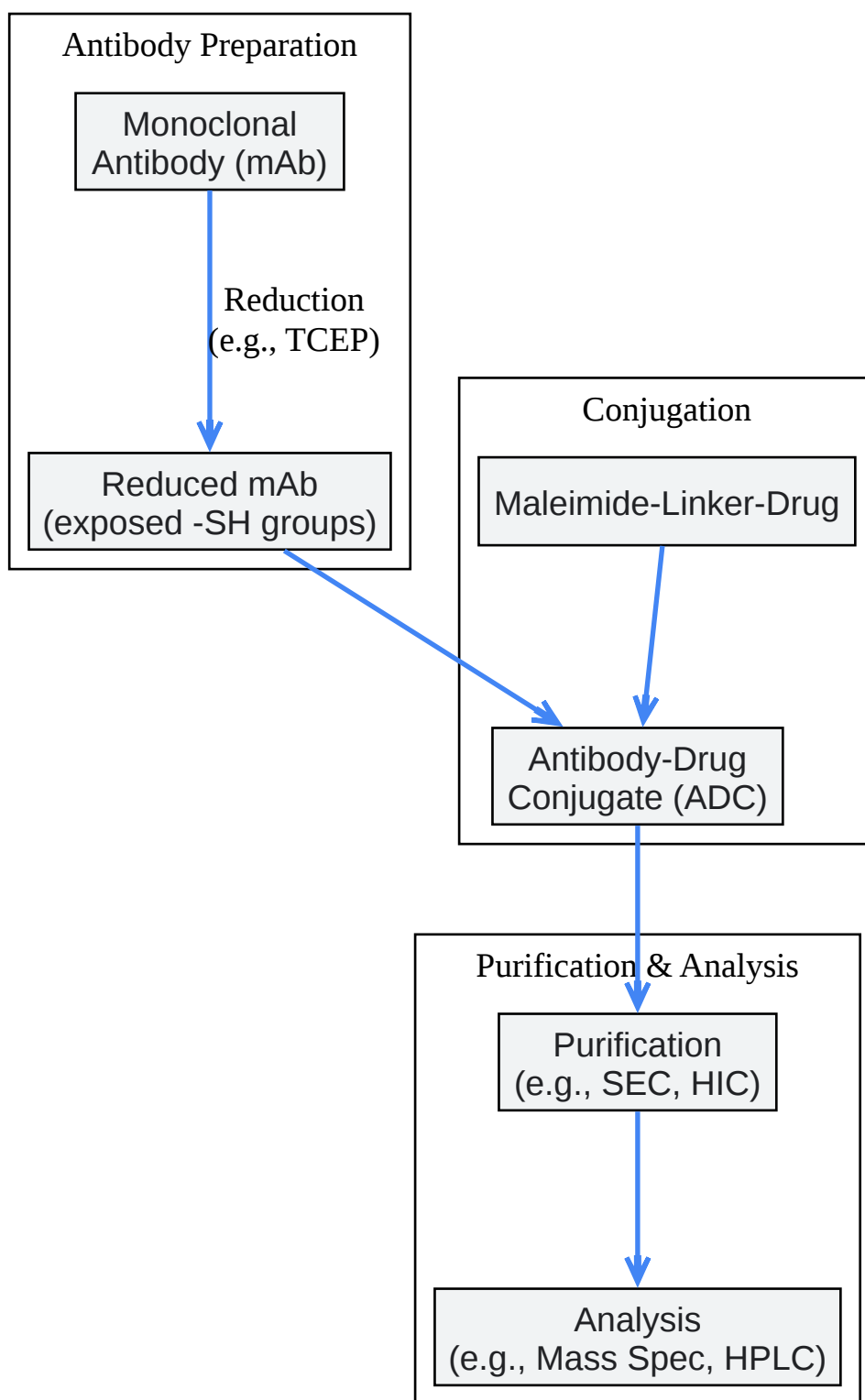
Introduction to Maleimide-Based Bioconjugation

In the landscape of bioconjugation, the development of specific and efficient chemical ligation techniques is paramount for the creation of well-defined bioconjugates for therapeutic and diagnostic applications. Among the various chemical handles employed, the maleimide group has emerged as one of the most widely used functionalities for site-specific modification of biomolecules. This is primarily due to its high reactivity and selectivity towards sulfhydryl (thiol) groups, which are naturally present in the side chains of cysteine residues in proteins. This guide provides an in-depth exploration of the core functions of the maleimide group in bioconjugation, detailing its reaction mechanism, stability considerations, and key applications, with a focus on its role in the development of antibody-drug conjugates (ADCs).

Core Mechanism: The Thiol-Maleimide Michael Addition

The primary function of the maleimide group in bioconjugation is to serve as an electrophilic acceptor for a nucleophilic thiol group. The reaction proceeds via a covalent, irreversible Michael addition, where the thiolate anion attacks one of the vinyl carbons of the maleimide ring. This leads to the formation of a stable thioether bond, effectively linking the maleimide-containing molecule to the cysteine-containing biomolecule.

The reaction is highly selective for thiol groups within a specific pH range. While other nucleophilic amino acid side chains exist in proteins (e.g., lysine, histidine), their reactivity towards maleimides is significantly lower under physiological conditions, ensuring that the conjugation occurs predominantly at cysteine residues.



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- To cite this document: BenchChem. [The Function of the Maleimide Group in Bioconjugation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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